![molecular formula C4H6BrN3 B3105012 2-Amino-4-bromo-1-methylimidazole CAS No. 151597-82-9](/img/structure/B3105012.png)
2-Amino-4-bromo-1-methylimidazole
Overview
Description
2-Amino-4-bromo-1-methylimidazole is a chemical compound with the molecular formula C4H6BrN3. It has a molecular weight of 176.01 . This compound belongs to the class of organic compounds known as imidazoles, which are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles, including 2-Amino-4-bromo-1-methylimidazole, has been a topic of recent research. One method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another approach involves the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-bromo-1-methylimidazole include a boiling point of 322.0±34.0 °C and a density of 1.91±0.1 g/cm3 .Scientific Research Applications
Synthesis of Other Compounds
“2-Amino-4-bromo-1-methylimidazole” can be used as a building block in the synthesis of other complex compounds. It’s a key component in the formation of functional molecules used in a variety of everyday applications .
Pharmaceuticals
Imidazoles, which include “2-Amino-4-bromo-1-methylimidazole”, are an important structural motif in pharmaceuticals . They are used in the development of various drugs due to their bioactive properties.
Agrochemicals
Similar to pharmaceuticals, imidazoles are also utilized in the field of agrochemicals . They can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
Dyes for Solar Cells and Other Optical Applications
Imidazoles have been used in the research into dyes for solar cells and other optical applications . Their unique properties make them suitable for use in these areas.
Functional Materials
“2-Amino-4-bromo-1-methylimidazole” and other imidazoles are being deployed in the development of functional materials . These could include materials with specific mechanical, electrical, or thermal properties.
Catalysis
Imidazoles are also used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process without being consumed in the reaction.
Mechanism of Action
Target of Action
Imidazoles, the class of compounds to which it belongs, are key components of functional molecules used in a diverse range of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
The synthesis of imidazoles often involves the formation of bonds during the reaction . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their presence in many functional molecules .
Result of Action
Imidazoles are known to play a crucial role in a variety of applications, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The synthesis of imidazoles can be influenced by various factors, including the presence of different functional groups and reaction conditions .
properties
IUPAC Name |
4-bromo-1-methylimidazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-2-3(5)7-4(8)6/h2H,1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYLZDSDXABYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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